
4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxolan-2-YL)-4’-trifluoromethylbenzophenone likely contains a benzophenone core, which is a common motif in organic chemistry and materials science. The 1,3-dioxolane group is a type of acetal, a functional group that is often used as a protective group for carbonyl compounds during chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzophenone core with the 1,3-dioxolane and trifluoromethyl groups attached at the 4-positions of the two phenyl rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the reaction conditions and the specific reagents used. The benzophenone core is relatively stable but can undergo reactions at the carbonyl group. The 1,3-dioxolane group can act as a protective group and can be removed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the presence of functional groups. For example, similar compounds with a 1,3-dioxolane group have been reported to be solid at room temperature .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- The molecular structure of compounds related to 4-(1,3-dioxolan-2-yl)-4'-trifluoromethylbenzophenone has been studied using X-ray diffraction and quantum-chemical calculations. These studies help understand the reactivity of different groups in the molecule, providing insight into its chemical behavior and potential applications (Korlyukov et al., 2003).
Synthetic Chemistry
- Gold-catalyzed [2+2+1] cycloaddition has been used to create compounds with structures similar to this compound, showcasing innovative methods for synthesizing complex molecules (Rao & Chan, 2014).
Polymer Science
- Research into polymers has involved the use of similar molecules, emphasizing the importance of understanding the structure and degradation behavior of these materials. This is crucial for developing new materials with specific properties (Coskun et al., 1998).
Organic Chemistry and Catalysis
- Studies have explored various catalytic processes using related molecules. These studies contribute to the development of more efficient and sustainable chemical reactions (Naeimi et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)14-7-5-12(6-8-14)15(21)11-1-3-13(4-2-11)16-22-9-10-23-16/h1-8,16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXXYXKQBPWDEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645127 |
Source


|
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898760-55-9 |
Source


|
| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

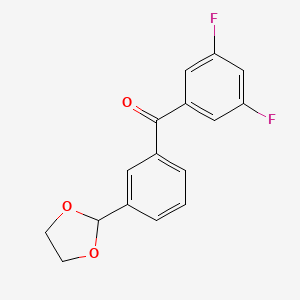


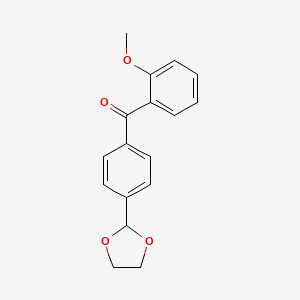
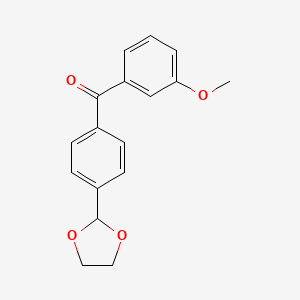
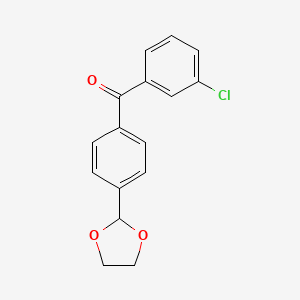
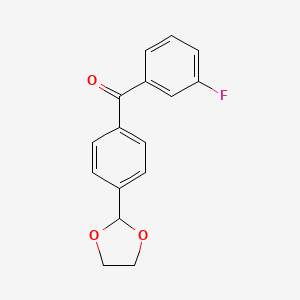

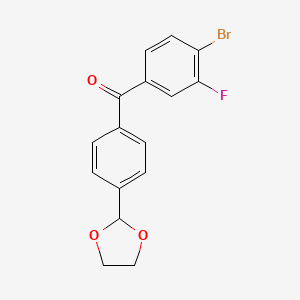

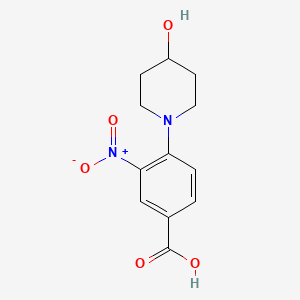
![2-[(4-Ethylphenyl)amino]nicotinic acid](/img/structure/B1327998.png)
![4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1328004.png)
